
4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester
Übersicht
Beschreibung
4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C13H16BF3O2 . It is a solid substance and is a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-Aminobenzotrifluoride and Bis(pinacolato)diboron .Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name 2-[4-isopropoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis
This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.16 . It is a solid at room temperature , with a predicted melting point of 60.68°C and a predicted boiling point of 291.4°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester has been used in various scientific research applications, such as in the synthesis of 4-amino-3-trifluoromethylphenylboronic acid. This compound has been used as a reagent in various organic syntheses, such as the synthesis of the anti-inflammatory drug ibuprofen. This compound has also been used in the synthesis of various other pharmaceuticals, such as the anti-inflammatory drugs indomethacin and naproxen. This compound has also been used in the synthesis of other compounds, such as the anti-cancer drug imatinib.
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .
Mode of Action
The compound is a type of boronic acid ester, which is often used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide. In transmetalation, the organoboron compound transfers the organic group to the palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . These compounds can then participate in various biochemical pathways.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which our compound belongs, is considerably accelerated at physiological pH . This could potentially affect the compound’s action, efficacy, and stability.
Vorteile Und Einschränkungen Für Laborexperimente
4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester has several advantages and limitations for lab experiments. One advantage is that it is highly stable and has a low melting point, which makes it suitable for use in organic syntheses. Another advantage is that it is relatively inexpensive and widely available. However, one limitation is that the mechanism of action of this compound is not yet fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Isopropanoxy-3-(trifluoromethyl)phenylboronic acid pinacol ester in scientific research. One potential direction is to further investigate the mechanism of action of this compound and to determine its potential applications in the synthesis of other compounds, such as pharmaceuticals. Another potential direction is to explore the potential biochemical and physiological effects of this compound and to determine its potential therapeutic applications. Additionally, further research could be conducted to determine the potential advantages and limitations of using this compound in lab experiments.
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF3O3/c1-10(2)21-13-8-7-11(9-12(13)16(18,19)20)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIWZSDEDBQRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

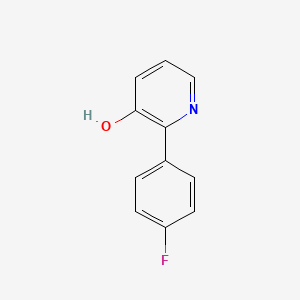
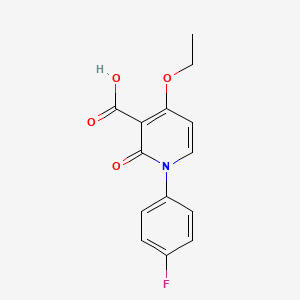

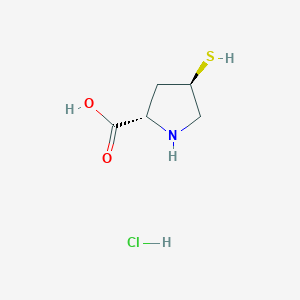

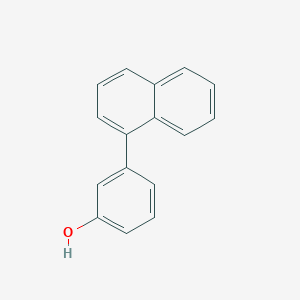
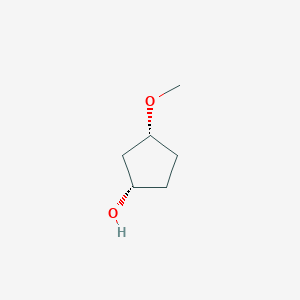
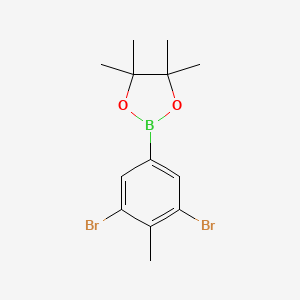


![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)


